3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide
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Overview
Description
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide is a complex organic compound that features a pyrazole ring, an azetidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and azetidine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination. The azetidine ring is often prepared via cyclization reactions involving appropriate amine and halide precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the chloro or trifluoromethyl groups.
Scientific Research Applications
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and azetidine derivatives, such as:
- 3-(1-phenyl-4-((2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H14ClF3N4O |
---|---|
Molecular Weight |
358.74 g/mol |
IUPAC Name |
3-[(4-chloropyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide |
InChI |
InChI=1S/C15H14ClF3N4O/c16-11-5-20-23(9-11)8-10-6-22(7-10)14(24)21-13-4-2-1-3-12(13)15(17,18)19/h1-5,9-10H,6-8H2,(H,21,24) |
InChI Key |
FJVPUTXWDOHAQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2C(F)(F)F)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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